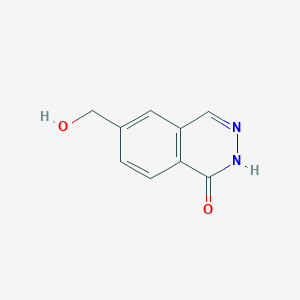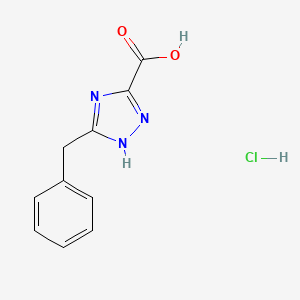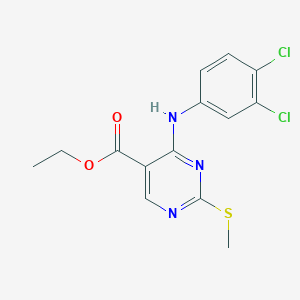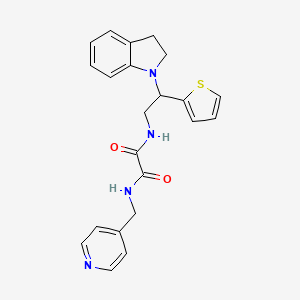![molecular formula C13H18N2O B2717162 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol CAS No. 941478-93-9](/img/structure/B2717162.png)
2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol, also known as MIBE, is a chemical compound that has been extensively studied for its potential therapeutic uses. MIBE belongs to the class of benzimidazole derivatives and has been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is not fully understood, but it is believed to involve the regulation of various signaling pathways. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to activate the protein kinase A (PKA) pathway, which plays a crucial role in cell growth and survival. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has also been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes.
Biochemical and Physiological Effects:
2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to have various biochemical and physiological effects. In cancer cells, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In neurons, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to protect against oxidative stress and inflammation-induced damage. In cardiovascular disease, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to have vasodilatory effects and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has several advantages for lab experiments, including its stability and solubility in water and organic solvents. 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is also readily available and relatively inexpensive. However, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has some limitations, including its potential toxicity and limited bioavailability.
Zukünftige Richtungen
There are several future directions for research on 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol. One area of research is the development of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol derivatives with increased potency and bioavailability. Another area of research is the investigation of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol's potential therapeutic uses in other fields, such as inflammation and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol and its potential side effects.
Conclusion:
In conclusion, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is a promising compound with potential therapeutic uses in various fields, including cancer research, neuroprotection, and cardiovascular disease. The synthesis method of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol is relatively simple, and it has been extensively studied for its biological activities. Further research is needed to fully understand the mechanism of action of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol and its potential therapeutic uses.
Synthesemethoden
The synthesis of 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol involves the reaction of 2-bromoethylamine hydrobromide with 1-(2-methylpropyl)-1H-benzimidazole-2-carboxylic acid in the presence of triethylamine. The resulting product is then reduced with lithium aluminum hydride to obtain 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been studied for its potential therapeutic uses in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease, 2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol has been shown to have vasodilatory effects and improve cardiac function.
Eigenschaften
IUPAC Name |
2-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(2)9-15-12-6-4-3-5-11(12)14-13(15)7-8-16/h3-6,10,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTAWWVIRFORLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)


![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)

![3-(4-Methoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2717093.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)
![N-[Cyano-(2-methylphenyl)methyl]-3-(dimethylcarbamoylamino)benzamide](/img/structure/B2717098.png)
![2-(4-methoxyphenyl)-3-(methylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2717099.png)

